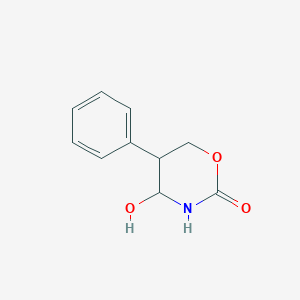
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one is a member of benzenes.
4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one, also known as 4-OH-5-PH-O or CCMF CPD, belongs to the class of organic compounds known as benzene and substituted derivatives. These are aromatic compounds containing one monocyclic ring system consisting of benzene. 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. 4-Hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one can be converted into 5-phenyl-1, 3-oxazinane-2, 4-dione; which is catalyzed by the enzyme alcohol dehydrogenase 1A. In humans, 4-hydroxy-5-phenyltetrahydro-1, 3-oxazin-2-one is involved in the felbamate metabolism pathway.
Wissenschaftliche Forschungsanwendungen
Organic Sulfites Synthesis
A study by Tabei, Kawashima, and Kato (1980) demonstrated the synthesis of bis(3-oxo-2-phenyltetrahydro-2H-1,2-oxazine-5-yl) sulfite derivatives from 5-hydroxy-2-phenyltetrahydro-2H-1,2-oxazin-3-one derivatives. This synthesis process highlights the potential of 4-Hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one derivatives in organic chemistry, particularly in creating sulfite compounds with varied isomers (Tabei, Kawashima, & Kato, 1980).
Carboxyketenes Formation
George et al. (2007) explored the formation of carboxy(phenyl)ketene as a major product from the thermal fragmentation of 4-hydroxy-1,3-oxazin-6-one. This study indicates the importance of this compound in the generation of carboxyketenes, which are valuable in various chemical synthesis processes (George et al., 2007).
Acid Properties and Biological Activity
Lalaev et al. (2006) examined the acid properties of 4-Hydroxy-6H-1,3oxazin-6-ones, revealing their characteristics as weak OH acids. This study contributes to understanding the interaction of such compounds in biological media, which is crucial for their potential application in medicinal chemistry (Lalaev et al., 2006).
Novel Enantiomerically Pure Compounds
González-Rosende et al. (2004) reported the synthesis of enantiomerically pure aminodiols from chiral 4-hydroxymethyl-5-iodo-1,3-oxazin-2-ones. This research underscores the potential of this compound in synthesizing chiral compounds, which have significant applications in the development of pharmaceuticals (González-Rosende et al., 2004).
Spatial Structure Analysis
Cherkaev et al. (1993) investigated the spatial structure of some 6-alkyl-6-phenyl-tetrahydro-1,3-oxazines, demonstrating the compound's conformational properties. Understanding these structures is vital for designing drugs and other chemical compounds (Cherkaev et al., 1993).
Antimicrobial Activity
Chernov et al. (2017) synthesized new 4-hydroxy-6H-oxazin-6-ones with nitrofuran and thiophene derivatives, exhibiting bactericidal activity. This application is significant in the field of antimicrobial drug development (Chernov et al., 2017).
Eigenschaften
CAS-Nummer |
183961-08-2 |
|---|---|
Molekularformel |
C10H11NO3 |
Molekulargewicht |
193.2 g/mol |
IUPAC-Name |
4-hydroxy-5-phenyl-1,3-oxazinan-2-one |
InChI |
InChI=1S/C10H11NO3/c12-9-8(6-14-10(13)11-9)7-4-2-1-3-5-7/h1-5,8-9,12H,6H2,(H,11,13) |
InChI-Schlüssel |
XZZMJRBYVRSAOS-UHFFFAOYSA-N |
SMILES |
C1C(C(NC(=O)O1)O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C(NC(=O)O1)O)C2=CC=CC=C2 |
Synonyme |
4-hydroxy-5-phenyl-1,3-oxazaperhydroin-2-one 4-hydroxy-5-phenyltetrahydro-1,3-oxazin-2-one 4-OH-5-Ph-O CCMF cpd |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3R,6R,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione](/img/structure/B1259745.png)
![5-hydroxy-7-prop-2-en-(E)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259746.png)
![N-[4-amino-7-(3-aminopropanoyl)-6-formyl-9-hydroxy-2,11-dimethyl-5,8-dioxo-7-phenyldodecan-6-yl]-2-hydroxy-N,4-dimethylpent-4-enamide](/img/structure/B1259747.png)

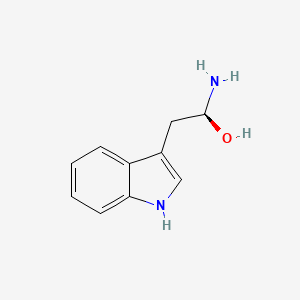
![(8S,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-1,3,5,6-tetrol](/img/structure/B1259751.png)
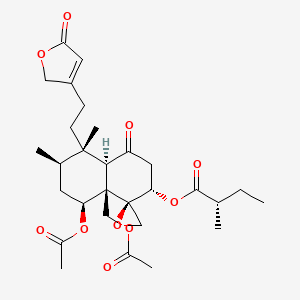
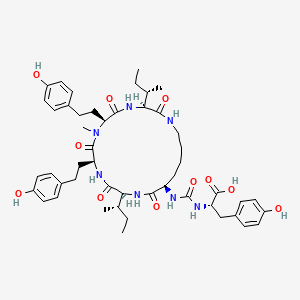
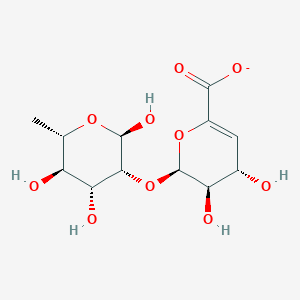
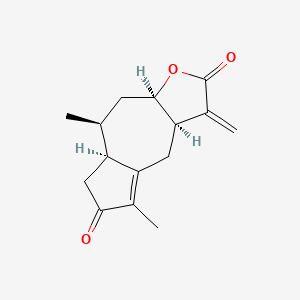
![isoscoparin 2''-[6-(E)-feruloylglucoside]](/img/structure/B1259759.png)


![2-{[(R)-{[4-(aminomethyl)phenyl]amino}{[(1R)-1-phenylethyl]amino}methyl]amino}ethane-1,1-diol](/img/structure/B1259769.png)